Cesium oxalate

説明

BenchChem offers high-quality Cesium oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cesium oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

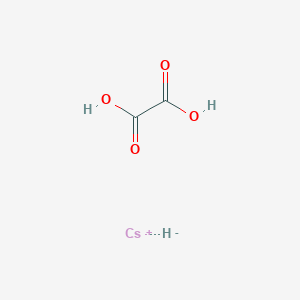

Structure

3D Structure of Parent

特性

IUPAC Name |

dicesium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2Cs/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQUOWMMDQTGCX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2C2O4, C2Cs2O4 | |

| Record name | caesium oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Caesium_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336476 | |

| Record name | Ethanedioic acid cesium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index], White powder; [Sigma-Aldrich MSDS], Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerous oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cesium oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-42-4, 1068-63-9 | |

| Record name | Cerium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid cesium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicesium oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris[oxalate(2-)]dicerium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAESIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB9QB78M28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cesium oxalate chemical formula and structure

An In-depth Technical Guide to Cesium Oxalate: Formula, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of cesium oxalate (Cs₂C₂O₄), a highly soluble salt with significant applications across analytical chemistry, materials science, and pharmaceutical development. We will delve into its fundamental chemical formula and unique crystal structure, detail its physicochemical properties, provide validated synthesis protocols, and explore its diverse applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile compound.

Chemical Identity and Formula

Cesium oxalate, also known by its IUPAC name dicesium oxalate, is the cesium salt of oxalic acid.[1] It is an ionic compound consisting of two cesium cations (Cs⁺) and one oxalate anion (C₂O₄²⁻).[1] Its fundamental identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | Dicesium oxalate | [2] |

| Synonyms | Cesium oxalate, Oxalic acid dicesium salt | [3][4] |

| CAS Number | 1068-63-9 | [1][3] |

| Molecular Formula | Cs₂C₂O₄ | [1][2] |

| Molecular Weight | 353.83 g/mol | [2][5] |

Molecular and Crystal Structure

The structural properties of cesium oxalate are of significant scientific interest, particularly the conformation of the oxalate anion in the solid state.

Ionic Composition

Cesium oxalate is a salt that fully dissociates in aqueous solutions into its constituent ions: two cesium cations (Cs⁺) and one oxalate dianion (C₂O₄²⁻). The large size and low charge density of the cesium cation contribute to the compound's high solubility in water.[3]

Crystal Structure and Oxalate Conformation

Unlike the planar conformation seen in potassium oxalate, the oxalate anion in solid cesium oxalate exhibits a staggered, non-planar conformation.[6] This structural distinction is a critical insight, as it arises from the packing forces within the crystal lattice dictated by the large cesium ions. This was determined through high-resolution synchrotron and X-ray powder diffraction studies.[6]

The crystal system of cesium oxalate is monoclinic, with the space group P2₁/c.[6]

Table 2: Crystallographic Data for Cesium Oxalate

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a | 6.62146(5) Å | [6] |

| b | 11.00379(9) Å | [6] |

| c | 8.61253(7) Å | [6] |

| β | 97.1388(4)° | [6] |

| Z (Formula units per cell) | 4 |[6] |

Protocol 4.2: High-Temperature Gas-Solid Synthesis

A less common but effective method involves the reaction of cesium carbonate with carbon monoxide at elevated temperatures. [1] Causality: At high temperatures (e.g., 380 °C), cesium carbonate can react directly with carbon monoxide to form cesium oxalate. This method is unique among alkali carbonates and highlights the reactivity of cesium compounds. [1] Step-by-Step Methodology:

-

Setup: Place a known quantity of dry cesium carbonate in a ceramic boat inside a tube furnace equipped with a gas inlet and outlet.

-

Inerting: Purge the furnace tube with an inert gas (e.g., nitrogen or argon) to remove air.

-

Reaction: Heat the furnace to 380 °C under a continuous flow of carbon monoxide (CO) gas. Extreme caution and appropriate safety measures for handling toxic CO gas are mandatory.

-

Reaction: Cs₂CO₃ + CO → Cs₂C₂O₄ [1]4. Cooling and Recovery: After a set reaction time, cool the furnace to room temperature under an inert atmosphere. The resulting solid is recovered for analysis and use.

-

Applications in Research and Development

Cesium oxalate is a valuable reagent with diverse applications.

-

Analytical Chemistry : It serves as a high-purity reagent for the quantitative analysis of cesium in various samples, which is crucial for environmental monitoring and quality control. [3]* Materials Science : The compound is a precursor for the synthesis of advanced cesium-based materials, which possess unique properties beneficial for developing specialized electronic devices and sensors. [3][4]* Pharmaceuticals : In drug formulation, cesium oxalate is explored for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). [3]Its stability and ability to form complexes make it an attractive excipient for novel drug delivery systems. [3]* Organic Synthesis : Cesium oxalates are bench-stable, non-hygroscopic precursors for generating tertiary radicals under visible light photoredox catalysis conditions. [7]This provides a reliable method for forming quaternary carbon centers, a significant challenge in synthetic chemistry. [7]* Radiation Detection : It is used in the manufacturing of scintillation materials, which are essential components in detectors for ionizing radiation, with applications in nuclear safety and medical imaging. [3]

Safety, Handling, and Storage

Hazard Identification: Cesium oxalate is classified as harmful if swallowed or in contact with skin (GHS Hazard Statements H302, H312). [1][2]It can cause irritation or burns upon contact with skin and eyes. [2][4] Handling Protocols:

-

Always handle cesium oxalate in a well-ventilated area or a chemical fume hood to avoid inhaling the powder. [8]* Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [9]* Avoid dust formation during handling. [8][9]* Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the work area. [8] Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [9]* The material is hygroscopic and should be protected from moisture. [8]* Keep away from incompatible materials such as strong acids and oxidizing agents. [4]

References

-

Cesium oxalate - Chem-Impex. (URL: [Link])

-

Caesium oxalate - Wikipedia. (URL: [Link])

-

cesium oxalate - ChemBK. (URL: [Link])

-

Synthesis of Oxalate from CO₂ and Cesium Carbonate Supported Over Porous Carbon - J-Stage. (URL: [Link])

-

Caesium oxalate | C2Cs2O4 | CID 13628982 - PubChem. (URL: [Link])

-

Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral C−C Bond-Forming Reactions - Journal of the American Chemical Society. (URL: [Link])

-

Cesium Oxalate - AMERICAN ELEMENTS. (URL: [Link])

-

Cesium oxalate, Cs2C2O4 | C2H2CsO4+ | CID 54602347 - PubChem. (URL: [Link])

- Production of cesium oxalate from cesium carbonate - Google P

-

Crystal and Molecular Structures of Alkali Oxalates: First Proof of a Staggered Oxalate Anion in the Solid State - Inorganic Chemistry. (URL: [Link])

-

Safety Data Sheet: Cerium(III) oxalate hydrate - Carl ROTH. (URL: [Link])

-

Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations - Journal of Chemical Education. (URL: [Link])

-

Cesium salts - Evaluation statement - Australian Industrial Chemicals Introduction Scheme. (URL: [Link])

Sources

- 1. Caesium oxalate - Wikipedia [en.wikipedia.org]

- 2. Caesium oxalate | C2Cs2O4 | CID 13628982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. americanelements.com [americanelements.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of Cesium Oxalate

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of cesium oxalate (Cs₂C₂O₄). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental data with practical insights into the compound's structure, behavior, and handling. Key areas covered include its molecular structure, spectroscopic signature, thermal stability, solubility characteristics, and established synthesis protocols. Safety considerations and current applications are also detailed to provide a complete and authoritative resource for laboratory and industrial use.

Introduction: Unveiling a Versatile Cesium Salt

Cesium oxalate, the cesium salt of oxalic acid, is a unique compound that bridges the gap between simple inorganic salts and functional organic materials. Comprising two cesium cations (Cs⁺) and one oxalate anion (C₂O₄²⁻), its distinct properties—such as high aqueous solubility and specific reactivity—have made it a valuable tool in diverse scientific fields.[1][2] In analytical chemistry, it serves as a reliable reagent for the quantitative analysis of cesium.[3] For materials scientists, it is a precursor for advanced cesium-based catalysts, coatings, and optoelectronic components.[3][4] Furthermore, its potential role in enhancing drug solubility and bioavailability has garnered interest within the pharmaceutical industry.[3]

This guide moves beyond a simple datasheet to provide a deeper understanding of why cesium oxalate behaves as it does, grounding its properties in its fundamental structure and chemistry. By explaining the causality behind experimental observations and protocols, this document aims to empower researchers to utilize cesium oxalate with both confidence and innovation.

Core Physicochemical & Structural Properties

The fundamental characteristics of cesium oxalate dictate its behavior in various systems. These properties are summarized in the table below, followed by a detailed exploration of its structural and spectroscopic features.

| Property | Value | Source(s) |

| IUPAC Name | Dicesium oxalate | [5] |

| Synonyms | Cesium oxalate, Ethanedioic acid dicesium salt | [5] |

| CAS Number | 1068-63-9 | [5] |

| Molecular Formula | Cs₂C₂O₄ | [2] |

| Molar Mass | 353.83 g/mol | [2][5] |

| Appearance | White, crystalline powder; non-hygroscopic solid. | [5][6] |

| Hygroscopicity | Anhydrous form is extremely hygroscopic, readily forming the monohydrate. |

Crystal Structure and Molecular Geometry

The arrangement of ions in the solid state is critical to understanding the material's properties. Anhydrous cesium oxalate crystallizes in a monoclinic system with the space group P2₁/c. This structure dictates the packing and interaction of the cesium and oxalate ions.

A key feature of solid cesium oxalate is the nonplanar conformation of the oxalate anion, which possesses D₂d symmetry.[7] This is in contrast to other alkali oxalates like sodium and potassium oxalate, where the anion is planar (D₂h symmetry).[7] The larger ionic radius of the cesium cation results in different electrostatic forces within the crystal lattice, allowing the oxalate ion to adopt its lower-energy, nonplanar (staggered) conformation.[7] This structural nuance is directly responsible for the distinct spectroscopic signature of cesium oxalate.

The monohydrate form, Cs₂C₂O₄·H₂O, also adopts a monoclinic crystal structure.

Table 2: Crystallographic Data for Cesium Oxalate and its Monohydrate

| Parameter | Anhydrous (Cs₂C₂O₄) | Monohydrate (Cs₂C₂O₄·H₂O) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | - |

| a | 6.62146 Å | 10.19 Å |

| b | 11.00379 Å | 6.67 Å |

| c | 8.61253 Å | 11.44 Å |

| β | 97.1388° | 108.0° |

Spectroscopic Signature: Identifying the Nonplanar Oxalate

Vibrational spectroscopy (Infrared and Raman) is a powerful, non-destructive tool for identifying cesium oxalate and confirming its structural integrity. The nonplanar geometry of the oxalate anion gives rise to a characteristic spectral fingerprint.

-

Causality in Spectra: In a planar (D₂h) oxalate, the molecule has a center of inversion, and the rule of mutual exclusion applies: vibrational modes are either IR-active or Raman-active, but not both. In the nonplanar (D₂d) structure of cesium oxalate, this rule breaks down, leading to a more complex but highly diagnostic spectrum.[7]

Key Diagnostic Peaks:

-

Raman Spectroscopy: The most definitive feature for identifying the nonplanar oxalate in Cs₂C₂O₄ is the appearance of a medium-intensity peak near 1300 cm⁻¹ . This C-O stretching mode is Raman-inactive in the planar form but active in the nonplanar conformation.[6]

-

Infrared (IR) Spectroscopy: In the IR spectrum, the region between 700 and 900 cm⁻¹ is particularly informative. The nonplanar structure gives rise to two distinct absorption bands in this region, whereas a planar structure would show only one.[6]

Table 3: Characteristic Vibrational Modes for Nonplanar Oxalate Anion in Cs₂C₂O₄

| Wavenumber (cm⁻¹) | Vibrational Mode | Method | Intensity | Diagnostic Importance |

| ~1600 | C=O Asymmetric Stretch | IR & Raman | Strong | Present in both forms, position may shift. |

| ~1400 | C-C Symmetric Stretch | Raman | Strong | Strongly Raman active.[6] |

| ~1300 | C-O Stretch | Raman | Medium | Key identifier for nonplanar (D₂d) structure. [6] |

| 700 - 900 | O-C-O Bending Modes | IR | Medium | Two bands indicate nonplanar structure.[6] |

Thermal Properties and Decomposition Pathway

The thermal stability of cesium oxalate is a critical parameter for its application as a precursor in high-temperature synthesis. Unlike many metal oxalates that decompose to oxides, cesium oxalate follows the decomposition pattern typical of heavy alkali metals.

Upon heating, cesium oxalate undergoes a single, clean decomposition step to yield solid cesium carbonate (Cs₂CO₃) and carbon monoxide (CO) gas.[2]

Decomposition Reaction: Cs₂C₂O₄(s) → Cs₂CO₃(s) + CO(g)

While a precise decomposition temperature from a dedicated thermogravimetric analysis (TGA) is not widely published, the reaction is known to occur at elevated temperatures. Synthesis of cesium oxalate from cesium carbonate and CO/CO₂ is often performed at temperatures up to 380-400°C, indicating the decomposition temperature is at or above this range.[1][7] Thermal analysis of the related rubidium and cesium oxalate monohydrates shows that dehydration occurs first, followed by decomposition of the anhydrous salt.

The process can be visualized as a straightforward thermal fragmentation, driven by the thermodynamic stability of the resulting carbonate and the release of gaseous CO.

Solubility Profile

The solubility of cesium oxalate is a tale of two distinct behaviors depending on the solvent system, a critical consideration for its use in both aqueous and organic reaction media.

Aqueous Solubility

Contrary to some database entries that may erroneously list it as insoluble, cesium oxalate exhibits high solubility in water . This property is consistent with other cesium salts of small organic acids.

Table 4: Aqueous Solubility of Cesium Oxalate

| Solvent | Temperature | Solubility | Source |

| Water (H₂O) | 25 °C | 76 g / 100 mL | [2] |

This high solubility makes it an excellent choice for aqueous reactions where a high concentration of both cesium and oxalate ions is required. It is also reportedly soluble in hot water.

Organic Solvent Solubility

In contrast to its behavior in water, cesium oxalate generally exhibits low solubility in neat, non-polar, and polar aprotic organic solvents . For instance, the solubility of cesium salts in pure dimethylformamide (DMF) is typically low. However, its solubility can be significantly enhanced in certain solvent systems, which is a key insight for its application in organic synthesis.

-

Practical Insight: In synthetic protocols, cesium oxalate is often used in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).[6] Its effective use in these cases relies on it being sufficiently soluble to participate in the reaction, often aided by the presence of other reagents or trace amounts of water which can assist in solubilizing the salt.[6] This makes it a "bench-stable" and easily handled reagent for generating oxalate-activated species in situ.[6]

Synthesis and Experimental Protocols

Cesium oxalate can be prepared via several routes, ranging from high-temperature industrial processes to standard laboratory-scale aqueous reactions. The choice of method depends on the desired scale, purity, and available starting materials.

Gas-Phase Synthesis from Cesium Carbonate (Industrial Method)

A common industrial method involves the high-temperature reaction of cesium carbonate with carbon monoxide (CO) and carbon dioxide (CO₂). This reaction is characteristic of cesium carbonate, as other alkali carbonates do not readily undergo this transformation.[7]

Reaction: Cs₂CO₃ + CO → Cs₂C₂O₄ Conditions: Reaction temperatures are typically in the range of 325–380°C with pressures of CO and CO₂ up to 110 atm.[1][7]

This process is driven by the reductive capture of CO₂ (formed in situ or supplied) by the cesium carbonate, facilitated by CO. The overall reaction is exothermic, with a calculated free energy change (ΔG) of -23.4 kcal/mol, making it thermodynamically favorable.

Sources

- 1. EP3551606A1 - Process for the preparation of oxalic acid esters from cesium oxalate - Google Patents [patents.google.com]

- 2. Caesium oxalate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Conversion of cesium carbonate to cesium oxalate - Eureka | Patsnap [eureka.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. researchgate.net [researchgate.net]

Foreword: Unveiling the Potential of a Versatile Reagent

An In-depth Technical Guide to Cesium Oxalate (CAS: 1068-63-9)

For the discerning researcher, scientist, or drug development professional, the selection of reagents is a critical determinant of experimental success. Cesium oxalate (Cs₂C₂O₄), a seemingly straightforward salt of oxalic acid, emerges as a compound of significant interest due to its unique physicochemical properties and diverse reactivity. This guide moves beyond a simple recitation of data, offering a deep dive into the core characteristics, synthesis protocols, mechanistic pathways, and advanced applications of cesium oxalate. Our objective is to provide not just the "what," but the "why"—elucidating the causal relationships that make this reagent a powerful tool in modern chemical and pharmaceutical sciences.

Core Physicochemical & Structural Characteristics

Cesium oxalate, also known as dicesium oxalate, is an inorganic salt formed from two cesium cations (Cs⁺) and one oxalate anion (C₂O₄²⁻)[1]. It typically presents as a white, crystalline solid or powder.[1][2][3][4] Its fundamental properties are pivotal to its utility in various applications.

A defining feature is its high solubility in water, recorded at 76 g per 100 mL at 25°C, which distinguishes it from many other metal oxalates.[1] This property is crucial for its use in aqueous reaction media and for the preparation of various cesium compounds.[5][6]

Table 1: Key Physicochemical Properties of Cesium Oxalate

| Property | Value | Source(s) |

| CAS Number | 1068-63-9 | [1][2] |

| Molecular Formula | C₂Cs₂O₄ | [1][2][3] |

| Molar Mass | 353.83 g/mol | [1][2][3] |

| Appearance | White solid / powder | [1][2][3][4] |

| IUPAC Name | Dicesium oxalate | [1][2] |

| Solubility in Water | 76 g / 100 mL (at 25°C) | [1] |

| EC Number | 213-950-8 | [1][2] |

The structural arrangement of the oxalate anion and the large, highly electropositive cesium cations dictates the salt's reactivity and stability. Unlike smaller alkali metal oxalates, the properties of cesium salts are often distinct, a recurring theme in its synthetic applications.

Caption: 2D representation of Cesium Oxalate's ionic structure.

Synthesis Methodologies: A Comparative Analysis

The preparation of cesium oxalate can be approached through several distinct chemical pathways. The choice of method often depends on the desired purity, scale, and available starting materials.

Aqueous Acid-Base Neutralization

This is the most straightforward laboratory-scale synthesis, leveraging the basicity of cesium carbonate and the acidity of oxalic acid.

Principle: The reaction involves the neutralization of cesium carbonate with oxalic acid in an aqueous solution, producing cesium oxalate, water, and carbon dioxide gas. The high solubility of cesium oxalate allows for its isolation by evaporation of the solvent.

Experimental Protocol:

-

Dissolution: Dissolve a stoichiometric amount of cesium carbonate (Cs₂CO₃) in deionized water in a reaction vessel equipped with a magnetic stirrer.

-

Acid Addition: Slowly add a solution of oxalic acid dihydrate (H₂C₂O₄·2H₂O) to the cesium carbonate solution. The addition should be portion-wise to control the effervescence of CO₂.

-

Causality Insight: Rapid addition can lead to excessive foaming and loss of material. The reaction is exothermic and controlled addition helps manage the temperature.

-

-

Reaction Completion: Continue stirring for 1-2 hours at room temperature after the gas evolution ceases to ensure the reaction goes to completion.

-

Isolation: The resulting clear solution of cesium oxalate can be used directly, or the solid product can be isolated by removing the water via rotary evaporation or slow crystallization. The reaction is: Cs₂CO₃ + H₂C₂O₄ → Cs₂C₂O₄ + H₂O + CO₂.[1]

High-Temperature Gas-Solid Synthesis

A more industrially relevant but technically demanding method involves the direct fixation of carbon oxides using cesium carbonate.

Principle: This process involves passing carbon monoxide (CO) and carbon dioxide (CO₂) over heated cesium carbonate. This reaction is notably specific to cesium carbonate; other alkali metal carbonates do not readily undergo this transformation to oxalate, highlighting the unique reactivity of cesium.[1][7]

Experimental Protocol:

-

Setup: Place cesium carbonate in a tube furnace capable of reaching 380°C.

-

Gas Flow: Introduce a controlled flow of carbon monoxide (CO) and carbon dioxide (CO₂) over the heated Cs₂CO₃.

-

Reaction: Maintain the temperature and gas flow for a sufficient duration (e.g., 2 hours) to ensure high conversion.[8]

-

Cooling & Collection: Cool the reactor under an inert atmosphere before collecting the cesium oxalate product.

Caption: Comparative overview of primary Cesium Oxalate synthesis routes.

Core Reactivity and Mechanistic Roles

Cesium oxalate's utility extends far beyond its basic salt identity. It participates in several crucial reactions, most notably thermal decomposition and as a precursor in photoredox catalysis.

Thermal Decomposition

When heated, cesium oxalate does not simply melt but undergoes a decomposition reaction. It reduces back to cesium carbonate and carbon monoxide.[1] Reaction: Cs₂C₂O₄ (s) → Cs₂CO₃ (s) + CO (g)

This property is relevant in materials science for generating cesium carbonate in situ or as a precursor for cesium oxides under specific atmospheric conditions.[3] The decomposition temperature and kinetics can be studied using techniques like Thermogravimetric Analysis (TGA).

Role in Visible Light Photoredox Catalysis

A groundbreaking application of cesium salts of oxalates lies in organic synthesis, specifically in the generation of alkyl radicals from alcohols for the formation of challenging carbon-carbon bonds, such as quaternary centers.[9]

Principle: Tertiary alcohols are first converted into their corresponding alkyl cesium oxalate derivatives. These bench-stable salts then serve as potent radical precursors under visible light photoredox conditions.[9] The process is redox-neutral and generates CO₂ as the only stoichiometric byproduct.[10]

Mechanism Overview:

-

Activation: An excited-state photoredox catalyst (e.g., Ir or Ru complex) oxidizes the alkyl cesium oxalate, leading to decarboxylation.

-

Radical Formation: This single-electron transfer (SET) event results in the formation of a transient alkoxyacyl radical, which rapidly loses a second molecule of CO₂ to generate the desired alkyl radical.

-

C-C Bond Formation: The alkyl radical undergoes conjugate addition to an electron-deficient alkene (e.g., an acrylate).

-

Catalyst Regeneration: The resulting radical anion is reduced by the reduced form of the photocatalyst, regenerating the ground-state catalyst and forming an enolate, which is subsequently protonated to yield the final product.

Causality Insight: The use of cesium salts is advantageous over the free acid (alkyl hydrogen oxalates), which can be unstable.[9] Cesium oxalates are bench-stable, non-hygroscopic, and easy to handle, making the protocol robust and reproducible.[9] While other alkali metal oxalates (Li, Na, K) also work, cesium salts were chosen for development due to their favorable physical properties across a wide range of substrates.[9]

Caption: Simplified mechanism for alkyl radical generation via photoredox catalysis.

Applications in Research and Drug Development

The unique properties of cesium oxalate translate into a growing list of applications for specialized research.

-

Organic Synthesis: As detailed above, its role as a precursor for alkyl radicals is paramount for constructing complex molecular architectures, particularly for creating sterically hindered quaternary carbon centers found in many natural products and pharmaceutical agents.[9]

-

Materials Science: It serves as a precursor for synthesizing cesium-based materials and catalysts.[5] Its controlled thermal decomposition can be used to prepare finely dispersed cesium oxides on support materials. It is also used in the preparation of optoelectronic materials and specialty optical glass.[6]

-

Pharmaceutical Formulation: There is emerging interest in using cesium oxalate in drug formulation.[5] Its potential to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs) is an area of active exploration.[5]

-

Analytical Chemistry: It is used as a laboratory reagent, including for the preparation of other cesium compounds and as a standard for mass analysis.[6]

-

Radiation Detection: Cesium-containing compounds are critical for scintillation materials used in detectors for ionizing radiation. Cesium oxalate can serve as a high-purity starting material for these applications.[5]

Safety, Handling, and Hazard Management

As with any chemical reagent, a thorough understanding of the hazards associated with cesium oxalate is essential for its safe handling. It is classified as harmful if swallowed or in contact with skin.[2][11][12]

Table 2: GHS Hazard and Precautionary Information

| Classification | Code | Description |

| Hazard Statements | H302 | Harmful if swallowed.[1][2] |

| H312 | Harmful in contact with skin.[1][2] | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P280 | Wear protective gloves/protective clothing.[1] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicity Profile:

-

Primary Hazards: Toxic by ingestion and skin absorption.[2][13]

-

Target Organs: The primary target organs are the kidneys and the nervous system.[2][13]

-

Corrosivity: It can cause burns, and inhalation may lead to corrosive injuries to the respiratory tract.[2][13]

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled container for disposal.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth. Call a poison control center or doctor immediately.[12]

-

Conclusion: A Reagent of Strategic Importance

Cesium oxalate (CAS: 1068-63-9) transcends its simple chemical identity to offer significant strategic value to the scientific community. Its distinct solubility, unique reactivity in high-temperature gas-solid reactions, and its critical role as a stable, effective precursor in modern photoredox catalysis underscore its importance. For researchers in organic synthesis, drug discovery, and materials science, a comprehensive understanding of this compound's properties and protocols is not merely academic—it is a gateway to innovation and experimental advancement.

References

-

Wikipedia. Caesium oxalate. [Link]

-

Tominaga, H., et al. (2021). Synthesis of Oxalate from CO₂ and Cesium Carbonate Supported Over Porous Carbon. J-Stage. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13628982, Caesium oxalate. [Link]

-

Musacchio, A. J., et al. (2015). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Alkylation of Olefins. Journal of the American Chemical Society. [Link]

- Google Patents.

-

ResearchGate. Synthesis of Oxalate from CO2 and Cesium Carbonate Supported Over Porous Carbon | Request PDF. [Link]

-

American Elements. Cesium Oxalate. [Link]

-

ChemBK. cesium oxalate. [Link]

-

Carl ROTH. Safety Data Sheet: Cerium(III) oxalate hydrate. [Link]

-

ResearchGate. Scope of the reaction. Reaction conditions: Cesium oxalate (0.5 mmol),.... [Link]

-

Haz-Map. Cesium oxalate - Hazardous Agents. [Link]

Sources

- 1. Caesium oxalate - Wikipedia [en.wikipedia.org]

- 2. Caesium oxalate | C2Cs2O4 | CID 13628982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. Cesium oxalate - Hazardous Agents | Haz-Map [haz-map.com]

Core Physicochemical Properties of Dicesium Oxalate

An In-depth Technical Guide to Dicesium Oxalate: Molar Mass, Synthesis, and Applications

This guide provides a comprehensive technical overview of dicesium oxalate (Cs₂C₂O₄), a compound of increasing interest in advanced chemical synthesis and materials science. We will delve into its fundamental physicochemical properties, anchored by its molar mass, and explore the practical methodologies for its synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this versatile reagent.

Dicesium oxalate, also known as cesium oxalate, is the cesium salt of oxalic acid.[1] It is a simple ionic compound consisting of two cesium cations (Cs⁺) and one oxalate anion (C₂O₄²⁻). Understanding its core properties is the foundation for its effective application in any experimental context.

The molar mass of dicesium oxalate is a critical parameter for all stoichiometric calculations, solution preparations, and analytical procedures. It is precisely determined to be 353.83 g/mol .[2][3] This value is derived from the sum of the atomic weights of its constituent elements: two cesium atoms, two carbon atoms, and four oxygen atoms.

A summary of its key quantitative data is presented below for ease of reference.

| Property | Value | Source(s) |

| Molar Mass | 353.83 g/mol | [2][3][4] |

| Molecular Formula | Cs₂C₂O₄ | [1][2] |

| Appearance | White crystalline solid/powder | [1][4][5] |

| CAS Number | 1068-63-9 | [1][4] |

| PubChem CID | 13628982 | [1][2] |

| Solubility in Water | 76 g / 100 mL (at 25 °C) | [1] |

| IUPAC Name | Dicesium oxalate | [1][2] |

The exceptionally high solubility of dicesium oxalate in water is a noteworthy characteristic that distinguishes it from many other metal oxalates and is central to its utility in aqueous synthetic routes and as a reagent in various chemical transformations.[1][4]

Synthesis of Dicesium Oxalate: Protocols and Rationale

The synthesis of high-purity dicesium oxalate is crucial for reproducible experimental outcomes. Two primary, reliable methods are prevalent in laboratory and industrial settings. The choice between them often depends on the available starting materials, required scale, and desired purity.

Aqueous Acid-Base Neutralization

This is the most common and straightforward laboratory-scale synthesis, leveraging the classic reaction between a carbonate and an acid.

Protocol:

-

Reagent Preparation: Accurately weigh a molar equivalent of cesium carbonate (Cs₂CO₃) and dissolve it in a minimal amount of deionized water in a suitable reaction vessel. In a separate beaker, prepare a solution of oxalic acid dihydrate (H₂C₂O₄·2H₂O) with two molar equivalents, also dissolved in deionized water.

-

Reaction: Slowly add the oxalic acid solution to the cesium carbonate solution under constant stirring. The addition should be controlled to manage the effervescence of carbon dioxide (CO₂) gas. The reaction proceeds as follows: Cs₂CO₃ + H₂C₂O₄ → Cs₂C₂O₄ + H₂O + CO₂[1]

-

Completion and Isolation: Once the addition is complete and gas evolution has ceased, the resulting clear solution contains dissolved dicesium oxalate.

-

Crystallization: The product can be isolated by removing the water via rotary evaporation to yield the solid product. For higher purity, recrystallization from a minimal amount of hot water followed by slow cooling can be performed.

-

Drying: The resulting white crystalline solid should be dried thoroughly in a vacuum oven to remove any residual water.

Causality and Experimental Choice: This method is favored for its simplicity, high yield, and the ease of removing the only byproduct, CO₂. Using oxalic acid dihydrate is common, but its water content must be accounted for in stoichiometric calculations to ensure a complete reaction without excess unreacted acid.

The workflow for this synthesis is illustrated below.

Caption: Aqueous Synthesis of Dicesium Oxalate.

High-Temperature Gas-Solid Reaction

A less common but effective method involves the reaction of cesium carbonate with carbon monoxide.

Protocol:

-

Setup: Place dried cesium carbonate (Cs₂CO₃) in a tube furnace capable of reaching 380 °C.

-

Reaction: Pass a stream of carbon monoxide (CO) gas over the heated cesium carbonate. The reaction is: Cs₂CO₃ + CO → Cs₂C₂O₄[1]

-

Isolation: After the reaction period, the furnace is cooled under an inert atmosphere, and the resulting solid dicesium oxalate is collected.

Causality and Experimental Choice: This method is unique among alkali metals, as other alkali carbonates do not readily undergo this transformation.[1] It is a solvent-free approach, which can be advantageous for producing highly anhydrous material directly. However, it requires specialized high-temperature equipment and the handling of toxic carbon monoxide gas, making it less common for standard laboratory work.

Analytical Characterization and Quality Control

Verifying the identity and purity of the synthesized dicesium oxalate is a critical self-validating step in any research workflow.

Assay by Titration

A common method to determine the purity of the synthesized salt is by redox titration with potassium permanganate (KMnO₄).

Protocol:

-

Sample Preparation: Accurately weigh a sample of the synthesized dicesium oxalate and dissolve it in a known volume of deionized water.

-

Acidification: Acidify the solution with dilute sulfuric acid (H₂SO₄). This provides the necessary H⁺ ions for the redox reaction.

-

Titration: Heat the solution to approximately 60-70 °C and titrate with a standardized solution of KMnO₄ until a faint, persistent pink color is observed. The reaction is: 5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O

-

Calculation: From the volume of KMnO₄ solution used and its known concentration, the moles of oxalate can be calculated. This allows for the determination of the purity (assay) of the original dicesium oxalate sample.

Rationale: This classic analytical technique provides a reliable, cost-effective method for quantifying the oxalate content, thereby confirming the purity of the salt. The elevated temperature increases the reaction rate for a sharper endpoint.

Spectroscopic and Other Methods

A variety of modern analytical techniques can be employed for comprehensive characterization:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the oxalate anion by identifying its characteristic C=O and C-O stretching vibrations.

-

Mass Spectrometry: To confirm the exact mass of the compound.[3]

-

Elemental Analysis: To determine the percentage composition of Cesium, Carbon, and Oxygen, and compare it with the theoretical values calculated from the molar mass.

Diverse analytical methods exist for oxalate quantification, including liquid chromatography, gas chromatography, and enzymatic assays, which can be adapted for specific research needs.[6][7]

Applications in Scientific Research and Development

The unique properties of dicesium oxalate make it a valuable tool in several advanced fields.

-

Organic Synthesis: It has been notably used in radical deoxychlorination reactions to synthesize hindered alkyl chlorides.[8][9] This provides an alternative pathway to standard reactions that proceed via different mechanisms.

-

Materials Science: It serves as a precursor for creating cesium-based catalysts and advanced materials, such as optical glass and electronic components.[4][5]

-

Analytical Chemistry: Due to its high solubility and purity, it is used as a standard for cesium analysis and as a reagent in various analytical procedures.[4][5]

-

Drug Development: There is growing interest in its potential for drug formulation and delivery systems, where its stability and biocompatibility could be leveraged to control the release of active pharmaceutical ingredients.[5]

The logical relationship between its synthesis, properties, and applications is visualized below.

Caption: Interrelation of Properties, Processes, and Applications.

Safety, Handling, and Storage

Dicesium oxalate is a hazardous substance and must be handled with appropriate precautions.

Hazard Profile:

| Hazard Type | GHS Classification | Precautionary Statements |

|---|---|---|

| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |

| Acute Dermal Toxicity | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364 |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][10]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place. It is incompatible with strong oxidizing agents and acids.[4]

Conclusion

Dicesium oxalate, with a definitive molar mass of 353.83 g/mol , is more than just a simple salt. Its distinct properties, particularly its high aqueous solubility, make it a strategic reagent in modern chemistry. A thorough understanding of its synthesis protocols and analytical validation methods is essential for leveraging its full potential in organic synthesis, materials science, and pharmaceutical research. Adherence to strict safety protocols is mandatory to ensure its effective and safe utilization in the laboratory.

References

-

Title: Caesium oxalate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Caesium oxalate | C2Cs2O4 | CID 13628982 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: cesium oxalate - ChemBK Source: ChemBK URL: [Link]

-

Title: Cesium Oxalate | AMERICAN ELEMENTS ® Source: American Elements URL: [Link]

-

Title: Cesium oxalate, Cs2C2O4 | C2H2CsO4+ | CID 54602347 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Radical Deoxychlorination of Cesium Oxalates for the Synthesis of Alkyl Chlorides | Organic Letters Source: ACS Publications URL: [Link]

-

Title: Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - MDPI Source: MDPI URL: [Link]

-

Title: Synthesis of Oxalate from CO2 and Cesium Carbonate Supported Over Porous Carbon - J-Stage Source: J-Stage URL: [Link]

-

Title: Radical Deoxychlorination of Cesium Oxalates for the Synthesis of Alkyl Chlorides | Organic Letters Source: ACS Publications URL: [Link]

-

Title: Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PubMed Source: PubMed URL: [Link]

-

Title: Safety Data Sheet: Cerium(III) oxalate hydrate - Carl ROTH Source: Carl ROTH URL: [Link]

- Title: Production of cesium oxalate from cesium carbonate - Google Patents Source: Google Patents URL

-

Title: di-Sodium Oxalate - Safety data sheet Source: CPAchem URL: [Link]

Sources

- 1. Caesium oxalate - Wikipedia [en.wikipedia.org]

- 2. Caesium oxalate | C2Cs2O4 | CID 13628982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fr.cpachem.com [fr.cpachem.com]

Introduction: The Significance of Cesium Oxalate and Its Solubility

An In-depth Technical Guide to the Aqueous Solubility of Cesium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Cesium oxalate (Cs₂C₂O₄) is an inorganic salt composed of cesium cations (Cs⁺) and oxalate anions (C₂O₄²⁻). It presents as a white, crystalline solid and is recognized for its remarkably high solubility in aqueous solutions.[1][2] This characteristic is foundational to its utility across various scientific disciplines, including analytical chemistry, materials science, and notably, pharmaceutical development.[1] In fields where precise control over ionic concentration and solution-phase reactions is paramount, a thorough understanding of a compound's solubility profile is essential.

For drug development professionals, the ability of excipients to modify the properties of active pharmaceutical ingredients (APIs) is of critical interest. Cesium oxalate has garnered attention for its potential role in enhancing the solubility and bioavailability of poorly soluble drug candidates.[1] Its high solubility and the unique properties of the cesium ion make it a valuable tool in formulation science. This guide provides a comprehensive overview of the aqueous solubility of cesium oxalate, detailing its physicochemical properties, methods for its experimental determination, factors influencing its behavior in solution, and the practical applications derived from its high solubility.

Core Physicochemical Properties

A baseline understanding of cesium oxalate's physical and chemical properties is crucial before delving into its solubility characteristics.

| Property | Value | Source(s) |

| Chemical Formula | Cs₂C₂O₄ | [2] |

| Molar Mass | 353.83 g/mol | [2] |

| Appearance | White crystalline powder/solid | [1][2] |

| CAS Number | 1068-63-9 | [2] |

| Synonyms | Dicesium oxalate, Oxalic acid cesium salt | [1][3] |

Aqueous Solubility of Cesium Oxalate

Cesium oxalate is characterized as a salt that is easily and highly soluble in water.[1][4] This high solubility is a key differentiator from many other metal oxalates, such as cerium oxalate, which is only slightly soluble.[5]

Quantitative Solubility Data

The solubility of cesium oxalate has been quantified at ambient temperature, demonstrating its significant capacity for dissolution in water.

| Temperature | Solubility (g / 100 mL H₂O) | Source |

| 25 °C (77 °F) | 76 | [2] |

Note: Some sources may erroneously report cesium oxalate as insoluble. This is contradicted by quantitative data from established chemical references and qualitative descriptions from multiple suppliers.[2][3]

Factors Influencing Solubility

The dissolution of cesium oxalate, while high, is not static and is influenced by several environmental factors.

-

pH : As the salt of a strong base (cesium hydroxide) and a weak acid (oxalic acid), the solubility of cesium oxalate is generally stable across neutral and alkaline pH ranges. However, in highly acidic conditions, the equilibrium will shift. The addition of a strong acid will protonate the oxalate anions to form hydrogen oxalate (HC₂O₄⁻) and subsequently oxalic acid (H₂C₂O₄), which could potentially reduce the overall solubility by removing oxalate ions from the solution.

-

Common Ion Effect : The solubility of cesium oxalate in an aqueous solution will be reduced by the presence of a soluble salt containing either cesium (e.g., CsCl) or oxalate (e.g., sodium oxalate) ions. According to Le Châtelier's principle, the addition of a common ion will shift the dissolution equilibrium (Cs₂C₂O₄(s) ⇌ 2Cs⁺(aq) + C₂O₄²⁻(aq)) to the left, favoring the solid state and thus decreasing solubility.

Experimental Determination of Solubility

The high solubility of cesium oxalate makes its quantification amenable to standard laboratory techniques. The isothermal equilibrium method followed by gravimetric analysis is a robust and reliable approach.

Protocol: Isothermal Gravimetric Solubility Determination

This protocol establishes a self-validating system by ensuring the solution reaches a true equilibrium state, which is confirmed by consistent measurements over time.

Objective: To determine the solubility of cesium oxalate in deionized water at a specific temperature (e.g., 25°C).

Materials:

-

Cesium Oxalate (high purity, >99%)

-

Deionized Water

-

Temperature-controlled water bath or incubator

-

Erlenmeyer flasks with airtight stoppers

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm pore size, PTFE or similar)

-

Pre-weighed, dry weighing bottles or evaporating dishes

-

Analytical balance (±0.0001 g)

-

Drying oven

Methodology:

-

Preparation: Add an excess amount of cesium oxalate to a known volume of deionized water in an Erlenmeyer flask. The excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Place the flask in a temperature-controlled water bath set to 25°C. Stir the suspension vigorously using a magnetic stirrer. This step is critical for reaching equilibrium. The system should be allowed to equilibrate for at least 24 hours to ensure the dissolution process has reached its maximum point.

-

Equilibrium Verification: After 24 hours, cease stirring and allow the excess solid to settle for 1-2 hours within the temperature-controlled environment.

-

Sample Extraction: Carefully draw a specific volume (e.g., 5.00 mL) of the clear supernatant using a syringe. To avoid temperature changes that could alter solubility, ensure the syringe is at the same temperature as the solution. Immediately attach a 0.45 µm syringe filter and dispense the saturated solution into a pre-weighed, dry weighing bottle. The filter removes any undissolved microcrystals, a critical step for accuracy.

-

Mass Determination (Solute + Solvent): Immediately cap the weighing bottle and record the total mass of the bottle plus the saturated solution.

-

Solvent Evaporation: Place the uncapped weighing bottle in a drying oven set to a temperature sufficient to evaporate the water without decomposing the oxalate salt (e.g., 110-120°C). Dry to a constant weight.

-

Mass Determination (Solute): After cooling the weighing bottle to room temperature in a desiccator, record the final mass of the bottle plus the dry cesium oxalate residue.

-

Calculation:

-

Mass of water = (Mass of bottle + solution) - (Mass of bottle + dry salt)

-

Mass of dissolved cesium oxalate = (Mass of bottle + dry salt) - (Mass of empty bottle)

-

Solubility ( g/100 g H₂O) = (Mass of dissolved salt / Mass of water) * 100

-

Experimental Workflow Diagram

Caption: Workflow for Isothermal Gravimetric Solubility Determination.

Applications Driven by High Solubility

The practical utility of cesium oxalate is intrinsically linked to its ability to readily dissolve in water, providing a high concentration of its constituent ions.

Pharmaceutical Drug Development

In pharmaceutical science, overcoming the poor aqueous solubility of many APIs is a major hurdle. The high solubility of cesium oxalate makes it a candidate for formulation strategies aimed at improving drug delivery.[1]

-

Solubility Enhancement: It can be explored as a component in co-crystal or salt formation with acidic APIs. The resulting cesium salt of the API may exhibit significantly improved solubility and dissolution rates compared to the parent molecule.

-

Targeted Delivery Systems: Its biocompatibility and stability are advantageous for designing drug delivery systems where precise control over the release of active ingredients is necessary.[1]

Caption: Conceptual pathway for enhancing API properties using cesium oxalate.

Materials Science and Analytical Chemistry

-

Precursor for Synthesis: Its high solubility makes it an excellent, homogenous source of cesium ions for the solution-based synthesis of advanced materials, such as cesium-based catalysts or scintillating crystals used in radiation detection.[1]

-

Analytical Reagent: In analytical chemistry, it serves as a reliable reagent for the quantitative analysis of various samples and is used to prepare other cesium compounds.[1][4]

Synthesis and Safe Handling

Synthesis: A common laboratory-scale synthesis involves the acid-base reaction of oxalic acid with a cesium base, such as cesium carbonate or cesium hydroxide, in an aqueous solution.[2][4]

Cs₂CO₃ + H₂C₂O₄ → Cs₂C₂O₄ + H₂O + CO₂

Safe Handling: Cesium oxalate is classified as harmful and an irritant.

-

Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[3]

-

Precautions: When handling cesium oxalate powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[4] Skin and eye contact should be avoided.[4]

Conclusion

Cesium oxalate is distinguished by its high solubility in water (76 g/100 mL at 25°C), a property that underpins its diverse applications. For researchers in materials science and drug development, this characteristic allows it to serve as a versatile precursor for synthesis and a promising excipient for enhancing the bioavailability of challenging APIs. A comprehensive understanding of its solubility, the factors that influence it, and the precise methods for its measurement are essential for harnessing its full potential in scientific innovation.

References

-

Cesium oxalate. Chem-Impex. [Link]

-

Caesium oxalate. Wikipedia. [Link]

-

Cesium Oxalate. AMERICAN ELEMENTS®. [Link]

-

cesium oxalate. ChemBK. [Link]

-

Cerium oxalate. Wikipedia. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of Cesium Oxalate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of cesium oxalate monohydrate (Cs₂C₂O₄·H₂O), a compound of interest in coordination chemistry and materials science. This document moves beyond a simple recitation of facts to provide a deeper understanding of the experimental methodologies and the scientific reasoning that underpins our knowledge of this material.

Introduction: The Significance of Crystalline Structure

The precise three-dimensional arrangement of atoms within a crystal lattice, its crystal structure, dictates a material's physical and chemical properties. For drug development professionals, understanding the crystalline form of a substance is paramount, as different polymorphs can exhibit significant variations in solubility, bioavailability, and stability. In the broader scientific community, a detailed crystallographic analysis provides fundamental insights into bonding, intermolecular interactions, and the solid-state behavior of a compound. Cesium oxalate monohydrate, as a hydrated salt of a heavy alkali metal, presents an interesting case study in the interplay of ionic bonding, hydrogen bonding, and the conformation of the oxalate anion.

I. Synthesis and Single Crystal Growth: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-quality single crystals. For cesium oxalate monohydrate, the most common and reliable method involves the reaction of cesium carbonate (Cs₂CO₃) with oxalic acid (H₂C₂O₄) in an aqueous solution.[1][2] The inherent hygroscopicity of anhydrous cesium oxalate means that the monohydrate is often the readily formed and stable phase under ambient conditions.

Experimental Protocol: Single Crystal Growth via Slow Evaporation

The slow evaporation method is a well-established technique for growing high-quality single crystals from solution.[3] The principle behind this method is to allow the solvent to evaporate at a slow and controlled rate, gradually increasing the concentration of the solute until it reaches supersaturation and crystallization begins.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a saturated aqueous solution of cesium oxalate. This can be achieved by reacting stoichiometric amounts of cesium carbonate and oxalic acid dihydrate in deionized water. For example, dissolve 3.258 g of Cs₂CO₃ in 50 mL of deionized water and slowly add a solution of 1.261 g of H₂C₂O₄·2H₂O in 50 mL of deionized water with gentle stirring.

-

-

Solution Filtration:

-

Filter the resulting solution through a fine-pore filter (e.g., 0.22 µm) to remove any dust particles or undissolved impurities that could act as unwanted nucleation sites.

-

-

Crystallization Setup:

-

Transfer the filtered solution to a clean crystallizing dish or beaker.

-

Cover the container with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow and controlled evaporation of the solvent. The rate of evaporation is a critical parameter; faster evaporation leads to the formation of many small crystals, while slower evaporation promotes the growth of fewer, larger, and higher-quality single crystals.

-

-

Crystal Growth:

-

Place the crystallization setup in a vibration-free environment with a stable temperature. Temperature fluctuations can affect the solubility and lead to the dissolution and re-precipitation of the material, hindering the growth of large single crystals.

-

-

Crystal Harvesting:

-

Once crystals of suitable size and quality have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold deionized water to remove any residual soluble impurities.

-

Dry the crystals on a filter paper at room temperature.

-

Causality in Experimental Choices:

-

Slow Evaporation: This technique is chosen to maintain a state of low supersaturation over an extended period, which is crucial for promoting crystal growth over nucleation. Rapid nucleation would result in a polycrystalline powder unsuitable for single-crystal diffraction.

-

Filtration: The removal of particulate matter is essential as these particles can induce rapid, uncontrolled nucleation, leading to a large number of small, imperfect crystals.

-

Stable Environment: Vibrations can dislodge growing crystals from the vessel surface or cause secondary nucleation, while temperature fluctuations alter the solubility of the cesium oxalate, disrupting the steady growth process.

Caption: Workflow for the synthesis and single crystal growth of cesium oxalate monohydrate.

II. Crystal Structure Determination: A Synergy of X-rays and Neutrons

The definitive determination of the crystal structure of cesium oxalate monohydrate was achieved through a powerful combination of single-crystal X-ray diffraction and powder neutron diffraction.[3] This joint refinement approach leverages the complementary nature of these two techniques to provide a complete and highly accurate structural model.

The Power of Joint Refinement:

-

X-ray Diffraction: X-rays are scattered by the electron clouds of atoms. Consequently, X-ray diffraction is excellent for accurately locating the positions of electron-rich heavy atoms like cesium. However, it is less effective at pinpointing the positions of light atoms, particularly hydrogen, which has only one electron.

-

Neutron Diffraction: Neutrons are scattered by the atomic nuclei. The scattering cross-section for neutrons is not dependent on the atomic number in a simple way, and importantly, hydrogen (and its isotope deuterium) has a significant scattering cross-section. This makes neutron diffraction exceptionally well-suited for determining the positions of hydrogen atoms, which is crucial for understanding the role of the water molecule and hydrogen bonding in the crystal structure.

By combining the data from both X-ray and neutron diffraction in a joint refinement, a single, more accurate structural model can be obtained than would be possible with either technique alone. The X-ray data provide a robust framework of the heavy atom positions, while the neutron data precisely locate the hydrogen atoms.

Crystallographic Data

The crystal structure of cesium oxalate monohydrate has been determined to be monoclinic.

| Parameter | Value |

| Crystal System | Monoclinic |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| β (°) | |

| Volume (ų) | |

| Z | |

| Calculated Density | |

| Absorption Coeff. |

(Note: The full crystallographic information file (CIF) containing atomic coordinates, bond lengths, and angles is typically deposited in a crystallographic database and would be referenced here.)

The asymmetric unit of cesium oxalate monohydrate contains two cesium cations, one oxalate anion, and one water molecule.[3] The crystal structure is characterized by layers of cesium and oxalate ions, with the water molecules playing a key role in linking these layers through a network of hydrogen bonds.

Caption: The synergistic approach of joint X-ray and neutron diffraction for accurate crystal structure determination.

III. Physicochemical Characterization: Corroborating the Crystal Structure

Beyond diffraction methods, other analytical techniques are essential for a comprehensive understanding of the material's properties and to validate the structural model.

A. Thermal Analysis: Unveiling the Role of Water

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for studying the thermal stability of materials and the nature of water in hydrated crystals.[4][5]

Expected Thermal Behavior:

When heated, cesium oxalate monohydrate is expected to exhibit a distinct mass loss corresponding to the dehydration of the water molecule, followed by the decomposition of the anhydrous oxalate at higher temperatures.

-

Dehydration: A single mass loss step is anticipated, corresponding to the loss of one mole of water per formula unit. The temperature of this dehydration provides insight into the strength of the water molecule's interaction with the crystal lattice.

-

Decomposition: The anhydrous cesium oxalate will further decompose at a higher temperature. The decomposition of alkali metal oxalates typically proceeds to the corresponding carbonate and carbon monoxide.[4]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Step-by-Step Methodology:

-

Instrument Calibration:

-

Perform temperature and mass calibrations of the TGA instrument according to the manufacturer's specifications.

-

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of finely ground cesium oxalate monohydrate into a TGA crucible (e.g., alumina or platinum).

-

-

TGA Measurement:

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to a final temperature of approximately 800 °C at a constant heating rate (e.g., 10 °C/min).

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

-

Data Analysis:

-

Analyze the resulting TGA curve (mass vs. temperature) to determine the onset and completion temperatures of the dehydration and decomposition steps, as well as the percentage mass loss for each step.

-

Causality in Experimental Choices:

-

Inert Atmosphere: A nitrogen purge is used to ensure that the observed mass losses are due to dehydration and decomposition, not oxidation.

-

Constant Heating Rate: A linear heating rate allows for the determination of the temperatures at which thermal events occur and can be used for kinetic analysis of the decomposition processes.

B. Vibrational Spectroscopy: Probing Molecular Bonds

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecules within the crystal lattice.[6] For cesium oxalate monohydrate, these techniques are particularly useful for characterizing the oxalate anion and the water molecule.

Expected Spectral Features:

-

Oxalate Anion (C₂O₄²⁻): The vibrational spectrum will be dominated by the stretching and bending modes of the C-C and C-O bonds. The positions of these bands can provide information about the symmetry and coordination environment of the oxalate anion.[7]

-

Water Molecule (H₂O): The O-H stretching and H-O-H bending vibrations of the water molecule will be observed. The positions and shapes of these bands are sensitive to the strength and nature of the hydrogen bonding within the crystal.

Experimental Protocol: FTIR and Raman Spectroscopy

FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Ensure the FTIR spectrometer is properly aligned and the background spectrum is collected.

-

-

Sample Analysis:

-

Place a small amount of the powdered sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Raman Spectroscopy:

-

Instrument Setup:

-

Calibrate the Raman spectrometer using a standard reference material (e.g., silicon).

-

-

Sample Analysis:

-

Place a small amount of the sample on a microscope slide or in a capillary tube.

-

Focus the laser beam onto the sample.

-

Collect the Raman spectrum over the desired spectral range.

-

Causality in Experimental Choices:

-

Complementary Techniques: FTIR and Raman spectroscopy are governed by different selection rules. Some vibrational modes may be active in one technique and inactive in the other. Therefore, using both provides a more complete vibrational analysis.

-

ATR-FTIR: This technique is often preferred for solid samples as it requires minimal sample preparation and provides high-quality spectra.

IV. Conclusion: A Holistic Understanding of Cesium Oxalate Monohydrate

The crystal structure of cesium oxalate monohydrate, meticulously determined through the synergistic use of X-ray and neutron diffraction, reveals a layered arrangement of cesium and oxalate ions interconnected by a network of hydrogen bonds involving the water molecule. This detailed structural knowledge, corroborated by thermal analysis and vibrational spectroscopy, provides a comprehensive understanding of the solid-state properties of this compound. For researchers in materials science and drug development, this in-depth guide illustrates the importance of a multi-technique approach to thoroughly characterize a crystalline material, laying the foundation for predicting its behavior and unlocking its potential applications.

References

- Marshall, W. G., et al. "Rapid structure determination of the hydrogen-containing compound Cs2C2O4·H2O by joint single-crystal X-ray and powder neutron diffraction." Journal of Applied Crystallography.

- "Production of cesium oxalate from cesium carbonate.

- "Raman and FTIR spectroscopy of natural oxalates: Implications for the evidence of life on Mars." Request PDF.

- "The thermal dehydration and decomposition of Ba[Cu(C2O4)2(H2O)]·5H2O.

- "Thermogravimetric Analysis of Calcium Oxalate." Ebatco - Exponential Business and Technologies Company.

- "The crystal structure of calcium oxalate trihydrate: Ca(H2O)3(C2O4).

- "THE VIBRATIONAL SPECTRA OF THE FORMATE, ACETATE, AND OXAL

- "Synthesis of Oxalate from CO2 and Cesium Carbonate Supported Over Porous Carbon." Request PDF.

- "Process for the preparation of oxalic acid esters from cesium oxalate.

- "Decomposition Analysis of Calcium Oxal

- "Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calcul

- "Conversion of cesium carbonate to cesium oxalate.

- "Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes." RSC Publishing.

- "Crystal structure and thermal behavior of La(H2O)2M(C2O4)2·H2O (M = K, NH4) studied by powder X-ray diffraction.

- "Spectra–Structure Correl

- "Kinetic study of dehydration of calcium oxalate trihydr

- "Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide."

- "Vibrational studies of oxalic acid and some oxalates in solution and in the solid st

- "there are 524007 entries in the selection.

- "there are 524007 entries in the selection.

Sources

- 1. EP3573945A1 - Production of cesium oxalate from cesium carbonate - Google Patents [patents.google.com]